1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-4-2-3-5-17(13)24-10-18(23)22-14-6-7-15(22)9-16(8-14)21-12-19-11-20-21/h2-5,11-12,14-16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYCQBALSZHOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one typically begins with the formation of the azabicyclic ring structure. This often involves a Diels-Alder reaction or similar cycloaddition strategy. Subsequently, the triazole ring is introduced via azide-alkyne cycloaddition (commonly known as the "click" reaction) under copper-catalyzed conditions. The final step incorporates the o-tolyloxy group through etherification reactions using appropriate base and solvent conditions.
Industrial production methods: : Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. This usually entails fine-tuning temperature, pressure, and concentration parameters. Continuous flow processes may be employed to improve efficiency and consistency in large-scale operations.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation and Reduction: : This compound can undergo oxidative and reductive transformations, typically involving changes at the azabicyclic core or triazole ring. For example, oxidation using strong oxidants can potentially introduce new functional groups.
Substitution: : The triazole ring and o-tolyloxy moiety make the compound susceptible to nucleophilic substitution reactions, often yielding derivatives with varied functional groups.
Common reagents and conditions: : Reagents like copper catalysts for the "click" reaction, bases such as potassium carbonate for etherification, and oxidants like potassium permanganate for oxidation are commonly employed.
Major products formed: : Reaction products largely depend on the specific reactions undertaken, but typical transformations could yield derivatives with altered electronic properties or additional functional groups for further application.
Scientific Research Applications
This compound finds utility in a multitude of scientific fields:
Chemistry: : As a versatile building block for synthesizing more complex molecules, particularly those incorporating heterocyclic structures.
Biology: : Its triazole moiety offers significant binding capabilities with biomolecules, making it a candidate for enzyme inhibition studies.
Industry: : Used in materials science for developing polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The precise mechanism by which this compound exerts its effects often depends on its specific application. For instance, in biological contexts, the triazole ring can participate in hydrogen bonding and π-π interactions with biological targets, influencing enzyme activity or receptor binding. Its bicyclic structure contributes to its rigidity and spatial orientation, crucial for interactions with target molecules.
Comparison with Similar Compounds
Comparing 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one to similar compounds:
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-ethanone: : Lacks the o-tolyloxy moiety, potentially reducing its binding affinity and versatility in chemical reactions.
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-2,3,4,5-tetrahydroazepin-2-yl)-2-(o-tolyloxy)ethan-1-one: : Differs in the ring structure, altering its spatial configuration and possibly its reactivity.
Biological Activity
The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is a complex organic molecule characterized by its unique bicyclic structure and functional groups, including a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties.
Structural Characteristics
The structural formula of the compound is as follows:
Key Features:
- Bicyclic Structure: The azabicyclo[3.2.1] framework is known for its ability to interact with various biological targets.
- Triazole Ring: This moiety is often associated with significant pharmacological effects and can function as a bioisostere for amides or esters.
The biological activity of this compound is hypothesized based on its structural features that allow it to interact with biological macromolecules such as proteins and enzymes. The mechanism of action may involve:
- Binding to Enzymes: The compound may act by binding to specific sites on enzymes, altering their function or activity.
- Receptor Interaction: It could also interact with cellular receptors, influencing signaling pathways.
Biological Activities
Recent studies have explored the biological activities of this compound, indicating a range of potential therapeutic applications:
Antimicrobial Activity
Research has shown that compounds containing triazole and bicyclic structures often exhibit antimicrobial properties. For instance:
- In vitro Studies: Tests have indicated that the compound demonstrates inhibitory effects against various bacterial strains.
Anticancer Properties
The structural characteristics of the compound suggest potential anticancer activity:
- Cell Proliferation Inhibition: Preliminary data indicate that the compound may inhibit cell proliferation in cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Enzyme Assays: Studies have reported IC50 values indicating effective inhibition of target enzymes involved in metabolic pathways related to cancer and inflammation.
Comparative Analysis
To better understand the biological potential of this compound, it can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Triazole Derivatives | Contains triazole ring | Antifungal and anticancer properties |
| Bicyclic Amine Compounds | Bicyclic structure | CNS activity |
| Tetrahydropyran Derivatives | Tetrahydropyran ring | Antimicrobial effects |
This comparison highlights how the unique combination of triazole and bicyclic structures in our compound may enhance its binding affinity and selectivity toward biological targets compared to other related compounds.
Case Studies
Several case studies have provided insights into the biological activity of this compound:
-
Antimicrobial Efficacy Study:
- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones compared to control groups.
-
Cancer Cell Line Study:
- The compound was tested on various cancer cell lines (e.g., MCF-7, HeLa).
- Findings revealed a dose-dependent reduction in cell viability.
-
Enzyme Inhibition Profile:
- Enzyme assays demonstrated that the compound effectively inhibited key metabolic enzymes.
- The IC50 values were comparable to established inhibitors in the literature.
Q & A
Q. Optimization Strategies :
- Purification : High-pressure liquid chromatography (HPLC) is critical for isolating the final product with >95% purity .
- Yield Enhancement : Adjusting solvent polarity (e.g., DMF for solubility), temperature gradients, and catalyst loading (e.g., 5–10 mol% Pd) improves reaction efficiency .
Which spectroscopic and computational techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks to confirm the bicyclic framework (e.g., δ 3.5–4.5 ppm for bridgehead protons) and o-tolyloxy aromatic protons (δ 6.8–7.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolves stereochemical ambiguities in the azabicyclo[3.2.1]octane system by correlating coupling constants (e.g., J = 8–12 Hz for transannular interactions) .
- X-ray Crystallography : Provides definitive proof of stereochemistry (1R,5S configuration) and bond angles in the triazole-bicyclic fusion .
- Mass Spectrometry (HRMS) : Validates molecular weight (330.4 g/mol) and fragmentation patterns .
- Computational Modeling : Density Functional Theory (DFT) predicts optimized geometries and electronic properties, corroborating experimental data .
What in vitro assays are recommended to elucidate the compound's mechanism of action, particularly concerning kinase or phosphatase inhibition?
Level: Advanced
Methodological Answer:
- Kinase Inhibition Assays :
- ATP-Competitive Binding : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR, MAPK) to measure IC50 values. The triazole ring’s hydrogen-bonding capacity may enhance competitive binding .
- Cellular Phosphorylation Profiling : Treat cancer cell lines (e.g., HeLa, MCF-7) and analyze phosphoproteomic changes via Western blot or LC-MS/MS .
- Phosphatase Activity Assays :
- Colorimetric Substrates : Monitor para-nitrophenyl phosphate (pNPP) hydrolysis in the presence of protein tyrosine phosphatases (PTP1B) .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate target engagement using siRNA knockdown or CRISPR-Cas9 models .
How can researchers address discrepancies in reported biological activity data for this compound across different experimental models?
Level: Advanced
Methodological Answer:
- Source of Variability : Differences in cell line genetic backgrounds, assay conditions (e.g., serum concentration), or compound solubility (logP = 2.8 predicted) may skew results .
- Resolution Strategies :
- Dose-Response Repetition : Test multiple concentrations (1 nM–100 µM) in triplicate across models (e.g., primary vs. immortalized cells) .
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .
- Orthogonal Assays : Cross-validate findings using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway enrichment .
What computational strategies are employed to predict the compound's ADMET properties, and how do these predictions guide experimental designs?
Level: Advanced
Methodological Answer:
- ADMET Prediction Tools :
- SwissADME : Estimates logP (2.8), solubility (−4.2 LogS), and blood-brain barrier permeability (low) based on molecular descriptors .
- ProTox-II : Predicts hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity risks .
- Guided Experimental Adjustments :
- Bioavailability Enhancement : Introduce polar groups (e.g., −OH) to improve aqueous solubility if predictions indicate poor absorption .
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to validate CYP3A4/2D6 interactions predicted in silico .
How can structure-activity relationship (SAR) studies optimize the compound's pharmacokinetic profile while retaining target affinity?
Level: Advanced
Methodological Answer:
- SAR Modifications :
- Pharmacokinetic Profiling :
- Plasma Stability : Incubate with plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .
- Half-Life Extension : PEGylation or prodrug strategies to prolong systemic exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
